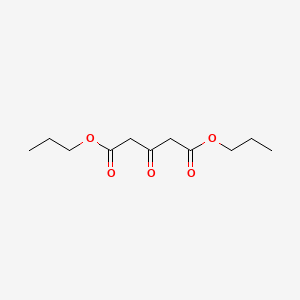

1,5-Dipropyl 3-oxopentanedioate

Description

Significance of β-Keto Diester Scaffolds in Modern Organic Chemistry

The β-keto diester moiety is a highly valuable building block in modern organic synthesis. acs.org Its importance stems from the acidic nature of the α-protons (the protons on the carbon atom situated between the two carbonyl groups), which can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. nih.gov

These reactions include alkylations, acylations, and condensation reactions, which allow for the facile introduction of diverse substituents. nih.govnih.gov Consequently, β-keto diesters serve as key intermediates in the synthesis of a vast range of compounds, including natural products, pharmaceuticals, and agrochemicals. acs.orgchemicalbook.com Their ability to be transformed into various other functional groups, such as ketones, esters, and carboxylic acids through reactions like hydrolysis and decarboxylation, further enhances their synthetic utility. nih.govyoutube.comyoutube.com The palladium-catalyzed reactions of allylic β-keto esters have further expanded their application, enabling transformations such as the formation of α-allyl ketones and α,β-unsaturated ketones. nih.gov

Historical Context of Acetone-1,3-Dicarboxylate Derivatives in Synthetic Methodologies

Derivatives of acetone-1,3-dicarboxylic acid, also known as 3-oxoglutaric acid, are foundational to the historical development of synthetic organic chemistry. The diethyl and dimethyl esters, in particular, have been instrumental in the advancement of condensation and alkylation reactions. cymitquimica.commolport.com The acetoacetic ester synthesis, a classic method discovered in the 19th century, utilizes the reactivity of β-keto esters to form substituted ketones. nih.gov

Historically, these compounds have been prepared from citric acid through oxidative decarboxylation. google.comgoogle.com For instance, dimethyl acetone-1,3-dicarboxylate has been used in the synthesis of various medicinal intermediates and antibiotics. google.com The Claisen condensation is another fundamental reaction where esters, in the presence of a base, react to form β-keto esters. youtube.com The reactivity of these acetone-1,3-dicarboxylate derivatives has made them indispensable tools for constructing the carbon skeletons of more complex molecules.

Structural Features and Reactivity Principles of 1,5-Dipropyl 3-Oxopentanedioate

While specific research findings on this compound are not as extensively documented as its methyl and ethyl counterparts, its structural features and reactivity can be understood from the general principles of β-keto diesters.

Structural Features: this compound consists of a five-carbon dicarboxylic acid backbone (pentanedioate) with a ketone group at the third carbon (the β-position). The two carboxylic acid groups are esterified with propanol (B110389), resulting in propyl ester groups at positions 1 and 5.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H18O5 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | This compound |

Reactivity Principles: The reactivity of this compound is governed by the interplay of its ketone and two ester functional groups.

Acidity of α-Protons: The methylene (B1212753) protons located between the central ketone and the two ester carbonyls (the α-protons) are significantly acidic. This is due to the electron-withdrawing inductive effect of the adjacent carbonyl groups and the ability of the resulting conjugate base (enolate) to be stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of the carbonyls.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.

Nucleophilic Acyl Substitution: The ester groups can undergo nucleophilic acyl substitution, allowing for transesterification or hydrolysis to the corresponding carboxylic acid.

Enolate Reactivity: The enolate, generated by treatment with a suitable base, is a key reactive intermediate. It can participate in a variety of synthetic transformations:

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-carbon.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.

Condensation Reactions: Such as the Knoevenagel or Michael additions, where the enolate adds to an electrophilic double bond.

Decarboxylation: Upon hydrolysis of one or both ester groups to carboxylic acids, the resulting β-keto acid can readily undergo decarboxylation (loss of CO2) upon heating to yield a substituted ketone. youtube.com

In essence, the reactivity of this compound mirrors that of its more common dimethyl and diethyl analogues, making it a potentially versatile synthon for the construction of a wide array of organic molecules. chemicalbook.comcymitquimica.com

Structure

3D Structure

Properties

Molecular Formula |

C11H18O5 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

dipropyl 3-oxopentanedioate |

InChI |

InChI=1S/C11H18O5/c1-3-5-15-10(13)7-9(12)8-11(14)16-6-4-2/h3-8H2,1-2H3 |

InChI Key |

PFZJNYMUJATACX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(=O)CC(=O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dipropyl 3 Oxopentanedioate

Direct Esterification Approaches to 1,5-Dipropyl 3-Oxopentanedioate

Direct esterification, specifically the Fischer esterification, represents a fundamental method for synthesizing esters. masterorganicchemistry.com This approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comthermofisher.com For the synthesis of this compound, this would entail the reaction of 3-oxopentanedioic acid (acetone dicarboxylic acid) with propanol (B110389).

The reaction is an equilibrium process, and to drive it towards the formation of the desired diester, an excess of the alcohol (propanol) is typically used. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water lead to the final ester product. masterorganicchemistry.com

The rate and yield of the esterification reaction are influenced by several factors, including temperature and the molar ratio of reactants. Increasing the temperature generally increases the reaction rate. ceon.rs For instance, in the esterification of propanoic acid with 1-propanol, a significant increase in conversion was observed when the temperature was raised from 35°C to 65°C. ceon.rs Similarly, using a higher molar ratio of alcohol to acid can shift the equilibrium towards the product, leading to a higher yield. ceon.rs

Table 1: Factors Influencing Direct Esterification

| Factor | Observation | Reference |

|---|---|---|

| Temperature | Increased temperature generally leads to a higher reaction rate and yield. | ceon.rs |

| Reactant Ratio | An excess of the alcohol reactant can drive the equilibrium towards ester formation, increasing the yield. | masterorganicchemistry.comceon.rs |

| Catalyst | Strong acids like sulfuric acid or tosic acid are commonly used to catalyze the reaction. | masterorganicchemistry.com |

Knoevenagel Condensation and Related Pathways for 3-Oxopentanedioate Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of precursors to 3-oxopentanedioate derivatives. wikipedia.orgmdpi.com This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgyoutube.com The product is often an α,β-unsaturated compound. wikipedia.org

While not a direct route to this compound itself, the Knoevenagel condensation can be used to construct the carbon backbone of related structures. For example, the reaction of an aldehyde with a β-keto ester like ethyl acetoacetate (B1235776), followed by subsequent transformations, can lead to substituted pentanedioate (B1230348) systems. youtube.com

A related and highly relevant reaction is the Claisen condensation, which is a classic method for the synthesis of β-keto esters. This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. While typically used for the synthesis of acetoacetic esters, variations of this reaction could potentially be adapted for the synthesis of 3-oxopentanedioate structures.

Chemo- and Regioselective Preparations of this compound

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules, including this compound, to avoid the formation of unwanted byproducts. nih.govresearchgate.netrsc.org In the context of this specific compound, regioselectivity would refer to the selective esterification of the two carboxylic acid groups of 3-oxopentanedioic acid with propanol, ensuring that both ends of the molecule are functionalized.

One strategy to achieve this involves the careful control of reaction conditions. For instance, in the synthesis of related d-annulated pentacyclic steroids, the use of freshly distilled titanium(IV) chloride as a catalyst under anhydrous conditions was essential for high yields and regioselectivity. mdpi.com The presence of even trace amounts of water significantly decreased the yield of the desired product. mdpi.com

Selective reduction of a related compound, dimethyl 3-oxoglutarate, has been demonstrated using different reducing agents. researchgate.net Sodium borohydride (B1222165) selectively reduces the keto group to a hydroxyl group, while borane-dimethyl sulfide (B99878) complex can be used for the selective or total reduction of the ester groups. researchgate.net Such selective transformations highlight the potential for chemo- and regioselective modifications of the 3-oxopentanedioate scaffold.

Catalytic Systems in the Synthesis of β-Keto Diesters

A wide array of catalytic systems has been developed for the synthesis and transformation of β-keto esters. nih.govrsc.org These catalysts can enhance reaction rates, improve selectivity, and often allow for milder reaction conditions.

Transesterification Catalysts: Transesterification is a key reaction for modifying the ester groups of β-keto esters and can be a viable route to this compound if a different dialkyl 3-oxopentanedioate is used as a starting material. rsc.orgresearchgate.net Various catalysts have been employed for this purpose, including:

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) has been shown to be an efficient catalyst for the transesterification of β-ketoesters. researchgate.net

Boric Acid: This environmentally benign catalyst has been successfully used for the transesterification of ethyl acetoacetate with various alcohols. rsc.org

Amine Catalysts: 4-Dimethylaminopyridine (4-DMAP) can catalyze the transesterification of β-keto esters. rsc.org

Enzymes: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.com This enzymatic approach can also exhibit high chemoselectivity and enantioselectivity. google.com

Catalysts for C-C Bond Formation: For the construction of the β-keto ester backbone, various metal catalysts are employed. For example, a synergistic system of palladium and ruthenium complexes has been used for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters. nih.gov

Table 2: Catalytic Systems for β-Keto Ester Synthesis and Modification

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Transesterification | researchgate.net |

| Brønsted Acid | Boric Acid | Transesterification | rsc.org |

| Organocatalyst | 4-Dimethylaminopyridine (4-DMAP) | Transesterification | rsc.org |

| Biocatalyst | Candida antarctica lipase B (CALB) | Transesterification | google.com |

| Transition Metal | Pd/Ru synergistic catalyst | Asymmetric allylation | nih.gov |

Novel and Emerging Synthetic Routes to this compound

Research into novel synthetic methodologies continues to provide more efficient and environmentally friendly routes to valuable chemical compounds. For the synthesis of this compound and other β-keto diesters, several emerging strategies are noteworthy.

One approach involves the use of ketene (B1206846). A process for producing 3-oxoglutaric acid and its derivatives involves reacting ketene with phosgene, followed by reaction with an alcohol. google.com This method could potentially be adapted for the direct synthesis of this compound by using propanol in the final step.

Another area of development is the use of unique starting materials and reaction conditions. For instance, dimethyl 3-oxoglutarate has been synthesized from diketene (B1670635), carbon monoxide, and methyl nitrite (B80452) in the presence of a palladium and copper catalyst. google.com While this specific example yields the dimethyl ester, the underlying principle of carbonylative coupling could potentially be extended to other alcohols like propanol.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, offers a more streamlined and efficient approach. For example, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate has been synthesized from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (B89532) in a one-pot procedure. researchgate.net Such strategies reduce waste and simplify purification processes.

Chemical Transformations and Reaction Chemistry of 1,5 Dipropyl 3 Oxopentanedioate

Reactivity of the Active Methylene (B1212753) Groups in 1,5-Dipropyl 3-Oxopentanedioate

The protons on the carbons situated between the central ketone and the ester carbonyls (C-2 and C-4) of this compound exhibit significant acidity. This is due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. acs.orgmedchemexpress.com This enhanced acidity makes these active methylene groups primary sites for a variety of nucleophilic reactions.

Alkylation and Acylation Reactions at C-2 and C-4 Positions

The enolates generated from this compound by treatment with a suitable base are potent nucleophiles. They readily participate in alkylation reactions with alkyl halides in a manner analogous to the well-established malonic ester synthesis. wisc.edualaska.edu This reaction proceeds via an SN2 mechanism, allowing for the introduction of one or two alkyl substituents at the C-2 and/or C-4 positions. The choice of base and reaction conditions can influence the degree of alkylation.

Similarly, these active methylene positions can be acylated. Reaction of the enolate with acylating agents, such as acyl chlorides or acid anhydrides, introduces an acyl group, leading to the formation of a β-dicarbonyl moiety. nih.gov This transformation provides a route to more complex polyketide structures.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagents | Product Type |

| Mono-alkylation | 1. Base (e.g., Sodium Propoxide) 2. Alkyl Halide (R-X) | 1,5-Dipropyl 2-alkyl-3-oxopentanedioate |

| Di-alkylation | 1. Stronger Base/Excess Reagent 2. Alkyl Halide (R-X) | 1,5-Dipropyl 2,4-dialkyl-3-oxopentanedioate |

| Acylation | 1. Base 2. Acyl Halide (RCOCl) | 1,5-Dipropyl 2-acyl-3-oxopentanedioate |

Condensation Reactions Involving Active Methylene Protons

The active methylene protons of this compound can participate in various condensation reactions. A notable example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base, such as an amine. wikipedia.orgthermofisher.com This reaction typically results in the formation of a new carbon-carbon double bond. For instance, condensation with an aldehyde (R-CHO) would yield a propyl 2-(alkenyl)-3-oxopentanedioate derivative. The reaction proceeds through a nucleophilic addition of the enolate to the carbonyl, followed by dehydration. wikipedia.org

These active methylene groups can also be involved in other condensation reactions, such as the Biginelli-like condensation, to form various heterocyclic structures. medchemexpress.com

Reactivity of the Ketone Functionality

The central ketone group at the C-3 position is another key site of reactivity in this compound. It can undergo reduction to a secondary alcohol or be attacked by various nucleophiles.

Reduction Strategies and Stereoselectivity

The ketone carbonyl can be reduced to a hydroxyl group using a variety of reducing agents. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) can effectively carry out this transformation, yielding 1,5-dipropyl 3-hydroxypentanedioate. nih.gov

Of significant interest is the stereoselective reduction of the ketone, which can lead to the formation of chiral β-hydroxy esters. These are valuable building blocks in organic synthesis. Biocatalytic reductions using whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes have been shown to be effective for the stereoselective reduction of β-keto esters. acs.orgnih.gov By selecting the appropriate enzyme or genetically engineering the yeast, it is possible to achieve high enantioselectivity, favoring the formation of either the (R)- or (S)-3-hydroxy diastereomer. nih.govnih.gov Asymmetric chemical catalysis, for example using chiral phosphoric acids in a Meerwein-Ponndorf-Verley reduction, also provides a powerful method for achieving high enantioselectivity. rsc.org

Table 2: Ketone Reduction Methods and Stereochemical Outcomes

| Reducing Agent/Catalyst | Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | 1,5-Dipropyl 3-hydroxypentanedioate | Generally produces a racemic or diastereomeric mixture |

| Baker's Yeast (Saccharomyces cerevisiae) | Enantioenriched 1,5-dipropyl 3-hydroxypentanedioate | Can be highly stereoselective, depending on the strain and conditions |

| Isolated Ketoreductases | Enantioenriched 1,5-dipropyl 3-hydroxypentanedioate | High stereoselectivity is often achievable |

| Asymmetric Transfer Hydrogenation | Enantioenriched 1,5-dipropyl 3-hydroxypentanedioate | Can provide high enantiomeric excess |

Carbonyl Additions and Subsequent Transformations

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a range of carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). wisc.eduadichemistry.com The initial addition reaction forms a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol, specifically a 1,5-dipropyl 3-alkyl-3-hydroxypentanedioate. masterorganicchemistry.comlibretexts.org

The addition of hydrogen cyanide (HCN) to the ketone, a reaction known as cyanohydrin formation, can also be achieved, typically under basic catalysis. libretexts.orgyoutube.com The resulting cyanohydrin is a versatile intermediate that can be further transformed, for example, by hydrolysis of the nitrile to a carboxylic acid.

Transesterification and Hydrolysis of Propyl Ester Groups

The propyl ester groups of this compound can be modified through transesterification or completely removed via hydrolysis.

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the propyl groups for the alkyl group of the reacting alcohol. google.com This process is often an equilibrium, and driving the reaction to completion may require using a large excess of the new alcohol or removing the propanol (B110389) as it is formed. Enzymatic transesterification using lipases is also a viable and often milder method. nih.gov

Hydrolysis of the ester groups to the corresponding carboxylic acids can be achieved under either acidic or basic conditions. beilstein-journals.org Basic hydrolysis, using a reagent such as sodium hydroxide, initially forms the sodium salt of the dicarboxylic acid, which is then protonated in a subsequent acidic workup step to yield 3-oxopentanedioic acid. Acid-catalyzed hydrolysis, using a strong acid like hydrochloric acid or sulfuric acid, directly produces the dicarboxylic acid. orgsyn.org It is important to note that under harsh hydrolysis conditions, the resulting β-keto acid can be prone to decarboxylation.

Cyclization Reactions for Heterocycle Formation

This compound, also known as dipropyl acetonedicarboxylate, is a versatile C5 building block in organic synthesis. Its structure, featuring a central ketone and two flanking ester groups, allows for a variety of cyclization reactions to form valuable heterocyclic scaffolds. The reactivity of the central methylene groups, which are activated by both the ketone and ester functionalities, makes them prime nucleophiles for condensation reactions.

Pyrimidine (B1678525) Derivatives from this compound

The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related species. While direct examples using this compound are not extensively detailed in the provided results, the analogous reactivity of its diethyl ester, diethyl 1,3-acetonedicarboxylate, is well-established. This suggests a similar potential for the dipropyl variant.

A general and high-yielding method for producing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of a derivative of a 1,3-dicarbonyl compound with various amidinium salts. organic-chemistry.org This approach provides a direct route to pyrimidines that are unsubstituted at the 4-position, a feature that can be challenging to achieve with other methods. organic-chemistry.org The reaction proceeds by condensing a reagent like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to yield the desired pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org This methodology highlights the utility of β-ketoester derivatives in constructing the pyrimidine core.

| Reactant 1 | Reactant 2 | Product | Yield |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to Excellent |

| This table illustrates a general synthetic route analogous to what could be expected for this compound, based on the reactivity of similar methyl esters. organic-chemistry.org |

Pyrazole (B372694) and Isoxazole (B147169) Synthesis Leveraging this compound

The synthesis of five-membered heterocycles such as pyrazoles and isoxazoles commonly utilizes 1,3-dicarbonyl compounds as key precursors. researchgate.net

Pyrazoles: The most widely used route to pyrazoles involves the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.net For this compound, this would involve a condensation reaction with hydrazine, leading to the formation of a pyrazole ring with propyl ester substituents. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Isoxazoles: Similarly, isoxazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govorganic-chemistry.org This reaction is a cornerstone for creating the isoxazole scaffold, which is a common motif in medicinal chemistry. nih.gov The general method involves the 1,3-dipolar cycloaddition of a nitrile oxide, often generated in situ, with an alkyne. nih.gov However, the direct condensation with hydroxylamine provides a more straightforward route from 1,3-dicarbonyl precursors. nih.gov Research has focused on developing straightforward synthetic methods for pyrazole and isoxazole analogs from readily available glutarate precursors, which are structurally related to this compound. nih.gov

| 1,3-Dicarbonyl Precursor | Reagent | Heterocyclic Product |

| This compound (anticipated) | Hydrazine | Pyrazole derivative |

| This compound (anticipated) | Hydroxylamine | Isoxazole derivative |

| This table outlines the expected classical synthesis routes for pyrazoles and isoxazoles starting from a 1,3-dicarbonyl compound. researchgate.netnih.gov |

Benzodiazepine (B76468) and Pyrido-Pyrimidine Scaffolds

Benzodiazepines: The synthesis of benzodiazepine rings can involve the cyclocondensation of an appropriate ortho-aminoaryl compound with a carbonyl compound. In one documented instance, the related diethyl 1,3-acetonedicarboxylate was reacted with an aminomethyl hydrochloride to form a pyrrolo organic-chemistry.orgresearchgate.netbenzodiazepine (PBD) diester. nih.gov This reaction demonstrates the capability of acetonedicarboxylates to serve as the carbonyl component in the formation of the seven-membered diazepine (B8756704) ring, suggesting that this compound could be used in a similar fashion to create novel PBDs and other benzodiazepine derivatives. nih.govresearchgate.net

Pyrido-Pyrimidines: Pyrido[2,3-d]pyrimidines are fused heterocyclic systems of significant interest in medicinal chemistry. nih.govresearchgate.netnih.gov Their synthesis often involves multi-component reactions. For example, a three-component, one-pot synthesis condenses β-oxodithioesters, 1,3-dimethyl-6-aminouracil, and various aldehydes to form pyrido[2,3-d]pyrimidines in good to excellent yields. researchgate.netresearcher.life While not a direct use of this compound, this highlights the general strategy of using β-dicarbonyl-type synthons in building the pyridone portion of the fused ring system. Another approach involves the cyclization of a pre-formed pyrimidine ring bearing appropriate functional groups. nih.gov

Other Annulation and Heteroannulation Reactions

The reactivity of acetonedicarboxylate esters extends to other cyclization reactions. For instance, the diethyl ester undergoes a DMAP-catalyzed reaction with 2-hydroxybenzylideneindenediones. thieme-connect.com This process involves a domino sequence of Michael addition, intramolecular Knoevenagel condensation, aromatization, and lactonization to produce fluorenone-fused coumarins in good yields. thieme-connect.com This complex transformation underscores the potential of the this compound scaffold to participate in cascade reactions, leading to complex polycyclic systems. The formation of dianions from 1,3-dicarbonyl compounds can also lead to unique cyclization pathways and regioselectivity compared to their monoanions. researchgate.net

Radical and Organometallic Reactions

Information regarding the specific radical and organometallic reactions of this compound is limited in the provided search results. However, the broader field of oxidative diene cyclization offers insights into potential transformations. These reactions often involve metal mediation (e.g., Co(II), Re(VII), Cr(VI)) to achieve diastereoselective synthesis of substituted tetrahydrofurans from 1,5-dienes. beilstein-journals.orgbohrium.com While not directly involving this compound as a starting material, these organometallic processes represent a class of reactions that could potentially be adapted for derivatives of this compound, particularly if the ester groups are converted to other functionalities.

Mechanistic Insights into Reactions Involving 1,5 Dipropyl 3 Oxopentanedioate

Computational Chemistry and DFT Studies of Reaction Pathways

While specific Density Functional Theory (DFT) studies on 1,5-dipropyl 3-oxopentanedioate are not extensively documented in the current literature, computational chemistry provides a powerful lens through which to understand the reaction pathways of the broader class of β-keto esters. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the characterization of transition states and intermediates that are often too transient to be observed experimentally.

For β-keto esters like this compound, DFT studies on analogous molecules typically focus on several key areas:

Enolate Formation: Calculations can determine the activation energy barriers for the deprotonation of the α-carbon, comparing the relative acidities of the protons and the stability of the resulting enolate. These studies can also model the geometry of the enolate, which is crucial for understanding stereochemical outcomes.

C- vs. O-Alkylation: A critical aspect of enolate reactivity is the competition between C-alkylation and O-alkylation. DFT can model the transition states for both pathways, helping to rationalize the observed regioselectivity under different reaction conditions.

Decarboxylation Mechanisms: In reactions like the Krapcho decarboxylation, computational models can elucidate the concerted or stepwise nature of the reaction, detailing the transition state geometries and the role of solvents and salts.

Catalyzed Reactions: For transition-metal-catalyzed reactions, such as those involving palladium, DFT can model the entire catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. nih.gov This provides a deep understanding of how the catalyst facilitates the transformation and influences the reaction's efficiency and selectivity.

These computational approaches, while applied to similar systems, provide a robust theoretical framework for predicting and understanding the reactivity of this compound.

Experimental Kinetic and Stereochemical Investigations

Experimental studies on the kinetics and stereochemistry of reactions involving dialkyl 3-oxopentanedioates provide invaluable real-world data that complements computational models. A notable area of investigation has been the photochemical decarbonylation of crystalline dialkyl 1,3-acetonedicarboxylates. nih.gov In these solid-state reactions, the starting material undergoes decarbonylation to produce dialkyl succinates in high yields. nih.govmasterorganicchemistry.com Kinetic studies of similar photochemical processes using techniques like laser flash photolysis on crystalline tetraarylacetones have revealed biexponential decay kinetics for the intermediate radical pairs, suggesting a complex reaction landscape even in the solid state. nih.gov

The stereochemical outcomes of reactions involving this compound are largely governed by the geometry of the enolate intermediate and the nature of the electrophile. The formation of a new stereocenter at the α-carbon during alkylation reactions is a key consideration. The facial selectivity of the electrophilic attack on the planar enolate can be influenced by the presence of chiral auxiliaries or catalysts.

In reductions of the ketone functionality, for instance, using baker's yeast on enol esters of related 2-substituted-3-oxoalkanoates, a high degree of syn-selectivity is observed. oup.com This suggests that enzymatic or other chiral catalytic systems can exert significant control over the stereochemical course of the reaction, likely proceeding through an asymmetric hydrolysis of an enol ester intermediate followed by reduction. oup.com

The table below summarizes key experimental findings for reactions analogous to those of this compound.

| Reaction Type | Experimental Method | Key Findings |

| Photochemical Decarbonylation | Solid-State Photolysis | High yield of dialkyl succinates from dialkyl 1,3-acetonedicarboxylates. nih.govmasterorganicchemistry.com |

| Ketone Reduction | Enzymatic (Baker's Yeast) | High syn-selectivity in the reduction of related β-keto esters. oup.com |

| Enolate Alkylation | Various | Stereochemical outcome is dependent on enolate geometry and reaction conditions. |

Elucidation of Intermediate Species and Transition States

The reactions of this compound proceed through a variety of transient intermediates and transition states, the nature of which dictates the final products. The most common and crucial intermediate is the enolate, formed by the deprotonation of the α-carbon. fiveable.me This enolate is a resonance-stabilized, ambident nucleophile, with negative charge distributed between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

In addition to enolates, radical intermediates have been identified in certain reactions. The photochemical decarbonylation of crystalline dialkyl 1,3-acetonedicarboxylates proceeds through the formation of an α-carbonyl radical pair. nih.govmasterorganicchemistry.com This intermediate is formed by the cleavage of the carbon-carbon bonds adjacent to the ketone.

Transition states in these reactions are high-energy, fleeting structures that represent the peak of the energy barrier between reactants and intermediates or products. ubc.canih.gov For enolate formation, the transition state involves the partial breaking of the C-H bond and partial formation of the base-proton bond. In subsequent alkylation reactions, the transition state for C-alkylation involves the formation of a new carbon-carbon bond as the enolate attacks the electrophile.

The table below outlines the key intermediates and the types of reactions in which they are involved.

| Intermediate Species | Generating Reaction | Subsequent Reactivity |

| Enolate | Base-mediated deprotonation | Alkylation, acylation, aldol (B89426) and Claisen condensations. masterorganicchemistry.comfiveable.melibretexts.org |

| α-Carbonyl Radical Pair | Photochemical decarbonylation | Combination to form succinate (B1194679) derivatives. nih.govmasterorganicchemistry.com |

| Palladium Enolate | Palladium-catalyzed decarboxylation of allylic esters | Reductive elimination, β-hydrogen elimination, aldol condensation, Michael addition. nih.gov |

Solvent Effects and Catalysis in this compound Transformations

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving this compound, primarily by influencing the nature and reactivity of the enolate intermediate.

Solvent Effects:

Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the cation and the enolate, but they can also protonate the enolate, reducing its effective concentration and reactivity. ucsb.edu They tend to favor the formation of thermodynamic enolates in equilibrium-controlled reactions. jove.com

Polar Aprotic Solvents (e.g., THF, DMSO, HMPA): These solvents are crucial for many enolate reactions. Weakly coordinating solvents like THF can lead to the formation of enolate aggregates, which often favors C-alkylation. ubc.canih.gov Strongly coordinating solvents like DMSO or HMPA can break up these aggregates, leading to more "naked" and highly reactive enolates, which can sometimes favor O-alkylation. ubc.ca Aprotic solvents are generally required for reactions using strong, non-nucleophilic bases like LDA. ucsb.edujove.com

Catalysis:

Base Catalysis: This is the most common form of catalysis, used to generate the enolate intermediate. The choice of base is critical. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can irreversibly deprotonate the β-keto ester, leading to the kinetic enolate. fiveable.mejove.com Weaker bases like sodium ethoxide allow for an equilibrium to be established, favoring the more stable thermodynamic enolate. jove.com

Acid Catalysis: Acid catalysts can promote the formation of the enol tautomer, which can also act as a nucleophile, although it is generally less reactive than the enolate.

Transition Metal Catalysis: Palladium catalysts are particularly effective in reactions of allylic β-keto esters, proceeding through palladium enolate intermediates. nih.gov These reactions can lead to a diverse array of products through various pathways like reductive elimination or β-hydrogen elimination. nih.gov Boronic acids have also been shown to be effective Lewis acid catalysts for the transesterification of β-keto esters. rsc.org

The following table summarizes the influence of solvents and catalysts on the reactions of β-keto esters.

| Factor | Type | Influence on Reaction |

| Solvent | Polar Protic | Can protonate enolate; favors thermodynamic enolate. ucsb.edujove.com |

| Polar Aprotic (weakly coordinating, e.g., THF) | Promotes enolate aggregates; often favors C-alkylation. ubc.canih.gov | |

| Polar Aprotic (strongly coordinating, e.g., DMSO) | Leads to "naked" enolates; can increase O-alkylation. ubc.ca | |

| Catalyst | Strong Base (e.g., LDA) | Irreversible deprotonation; favors kinetic enolate. fiveable.mejove.com |

| Weaker Base (e.g., NaOEt) | Reversible deprotonation; favors thermodynamic enolate. jove.com | |

| Palladium Complexes | Catalyzes reactions of allylic esters via palladium enolates. nih.gov | |

| Boronic Acids | Lewis acid catalysis for transesterification. rsc.org |

Synthetic Utility and Applications in Complex Molecule Synthesis

1,5-Dipropyl 3-Oxopentanedioate as a Versatile C5 Building Block

Dialkyl 3-oxopentanedioates are archetypal C5 building blocks, offering a robust platform for the synthesis of carbocyclic and heterocyclic systems. Their utility stems from the presence of a central ketone and two ester groups, which can be manipulated through a variety of classical and modern synthetic methodologies. The methylene (B1212753) hydrogens, acidic due to the adjacent carbonyl and ester groups, are readily deprotonated to form enolates, which can participate in a range of carbon-carbon bond-forming reactions.

A quintessential example of the application of a dialkyl 3-oxopentanedioate as a C5 building block is the Weiss-Cook condensation . This reaction involves the condensation of a dialkyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound to furnish a cis-bicyclo[3.3.0]octane-3,7-dione system. synarchive.comwiktionary.org This reaction proceeds through a series of aldol-type condensations and Michael additions, rapidly assembling a complex bicyclic core from simple acyclic precursors. The resulting dione (B5365651) can then be further elaborated, making the Weiss-Cook condensation a powerful tool in the synthesis of polyquinanes and other complex natural products. synarchive.comresearchgate.net

The general applicability of this reaction is high, and while typically performed with dimethyl or diethyl esters, the use of this compound would be expected to proceed in a similar fashion, with the propyl groups potentially influencing solubility and reaction kinetics.

Application in Natural Product Synthesis and Analogues

The structural motif provided by dialkyl 3-oxopentanedioates is found at the heart of numerous natural products and their synthetic analogues. One of the most celebrated examples is the Robinson tropinone (B130398) synthesis , first reported in 1917. chemicalbook.comwikipedia.org This biomimetic synthesis of the tropane (B1204802) alkaloid tropinone utilizes a dialkyl acetonedicarboxylate, methylamine (B109427), and succinaldehyde (B1195056) in a one-pot reaction that mimics the biosynthetic pathway. wikipedia.orgresearchgate.net The reaction is a "double Mannich" reaction where the enolate of the acetonedicarboxylate sequentially adds to the iminium ions formed in situ from methylamine and succinaldehyde, leading to the bicyclic structure of tropinone. chemicalbook.commdma.ch Tropinone itself is a crucial precursor for the synthesis of other important alkaloids such as atropine (B194438) and cocaine. chemicalbook.comwikipedia.org

The choice of the alkyl group on the ester can be significant in modulating the reactivity and solubility of the starting material, and while the original synthesis often employed the diethyl ester, the use of the dipropyl ester is a viable alternative for this powerful transformation. The synthesis of tropinone highlights the ability of this C5 building block to participate in tandem reactions to create complex, biologically relevant scaffolds.

Furthermore, derivatives of 3-oxoglutarate have been utilized in the synthesis of other natural products, including alkyl citrates, which are known inhibitors of squalene (B77637) synthase. researchgate.net The synthesis of these compounds often involves stereoselective reactions to control the contiguous stereocenters, demonstrating the advanced applications of this versatile building block. researchgate.net

Role in the Construction of Pharmacologically Relevant Scaffolds

The inherent reactivity of dialkyl 3-oxopentanedioates makes them valuable starting materials for the construction of a diverse range of pharmacologically relevant scaffolds. The core structure can be readily modified to introduce various functional groups and build heterocyclic systems. For instance, the condensation of dialkyl 3-oxopentanedioates with various reagents can lead to the formation of pyridines, pyrimidines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

For example, substituted pyrido[4,3-d]pyrimidines, which have been identified as a new class of PDE-4 inhibitors, can be synthesized from derivatives of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate. researchgate.net This highlights the role of these building blocks in generating libraries of compounds for drug discovery.

Moreover, 2-oxoglutarate (a related dicarboxylic acid) and its derivatives are crucial in biological systems and have been studied as inhibitors and cosubstrates for various enzymes, including human aspartate/asparagine-β-hydroxylase (AspH), which is a target in cancer therapy. nih.govnih.gov Synthetic analogues of 2-oxoglutarate, which can be derived from dialkyl 3-oxopentanedioates, are therefore of significant interest for the development of selective enzyme inhibitors. nih.govnih.gov The ability to tune the ester groups, for instance by using the dipropyl variant, could influence the pharmacokinetic properties of the resulting inhibitors.

Preparation of Advanced Organic Intermediates

Dialkyl 3-oxopentanedioates serve as precursors to a multitude of advanced organic intermediates. The ester groups can be hydrolyzed and decarboxylated to yield a ketone, or they can be reduced or converted to other functional groups. The central ketone can also undergo a wide range of reactions, including reductions, olefinations, and additions.

A notable application is in the synthesis of substituted 1,5-diones, which are themselves versatile intermediates. For example, the reaction of dialkyl 3-oxopentanedioates with α,β-unsaturated ketones via a Michael addition, followed by further transformations, can lead to complex carbocyclic frameworks.

The preparation of dialkyl 3-oxoglutarates themselves has been the subject of various studies, with methods developed for their synthesis from citric acid or via reactions involving diketene (B1670635) and carbon monoxide. google.com These intermediates are then used to build more complex molecules. For instance, they can be used to synthesize substituted 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates. researchgate.net

The following is a representative table of reactions involving dialkyl 3-oxopentanedioates to form advanced intermediates:

| Reaction Name | Reactants | Product | Significance |

| Robinson Tropinone Synthesis | Dialkyl 3-oxopentanedioate, Methylamine, Succinaldehyde | Tropinone | Key precursor for tropane alkaloids. chemicalbook.comwikipedia.org |

| Weiss-Cook Condensation | Dialkyl 3-oxopentanedioate, 1,2-Dicarbonyl compound | cis-Bicyclo[3.3.0]octane-3,7-dione | Access to polyquinane natural products. synarchive.comwiktionary.org |

| Hantzsch Pyridine Synthesis (variant) | Dialkyl 3-oxopentanedioate, Aldehyde, Ammonia | Dihydropyridine derivative | Synthesis of a core heterocyclic scaffold. |

Diversification of Chemical Libraries via this compound Derivatives

The multifaceted reactivity of dialkyl 3-oxopentanedioates makes them ideal scaffolds for the generation of diverse chemical libraries for high-throughput screening. The ability to perform reactions at the central ketone, the active methylene positions, and the ester functionalities allows for the introduction of a wide range of substituents and structural motifs.

By employing combinatorial chemistry approaches, a single starting material like this compound can be transformed into a large number of distinct molecules. For example, the ester groups can be reacted with a library of amines to form a variety of amides. The ketone can be converted to a library of olefins via the Wittig reaction with different phosphonium (B103445) ylides. The active methylene positions can be alkylated with a diverse set of electrophiles.

This strategy has been employed in the synthesis of libraries of 1,5-benzodiazepine-2-one derivatives, which are known to have a range of biological activities. The core scaffold can be constructed and then diversified at multiple positions to create a large library of compounds for screening.

The use of the dipropyl ester in such a library synthesis could offer advantages in terms of the physical properties of the final compounds, such as solubility and lipophilicity, which are important parameters in drug discovery.

Structural Elucidation and Analytical Characterization Techniques for 1,5 Dipropyl 3 Oxopentanedioate and Its Derivatives

Spectroscopic Methods for Structure Confirmation

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. It identifies the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR).

For the analogues of 1,5-dipropyl 3-oxopentanedioate, the key NMR signals arise from the protons and carbons of the ester alkyl chains and the central pentanedioate (B1230348) backbone. The presence of keto-enol tautomerism in β-keto esters can sometimes lead to the appearance of two sets of signals, though the keto form typically predominates.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons. For 1,5-dimethyl 3-oxopentanedioate, the spectrum is relatively simple. The protons of the two equivalent methyl ester groups appear as a sharp singlet, while the two methylene (B1212753) (CH₂) groups adjacent to the carbonyls also produce a singlet. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For 1,5-dimethyl 3-oxopentanedioate, distinct signals are expected for the carbonyl carbon of the ketone, the carbonyl carbons of the esters, the methyl carbons of the esters, and the methylene carbons of the backbone. nih.gov

Predictive Data for this compound: Based on the data for the dimethyl analogue, the ¹H NMR spectrum of this compound would be expected to show a triplet for the terminal methyl (CH₃) protons of the propyl groups, a sextet for the central methylene (CH₂) protons of the propyl groups, and another triplet for the methylene protons adjacent to the ester oxygen (O-CH₂). The central CH₂ groups of the pentanedioate backbone would likely appear as a singlet.

| Assignment | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C=O (ketone) | ~201 | - | - |

| C=O (ester) | ~167 | - | - |

| -OCH₃ | ~52 | 3.74 | Singlet |

| -CH₂- | ~49 | 3.50 | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the most characteristic signals are the strong carbonyl (C=O) stretching absorptions.

Due to the presence of two different types of carbonyl groups (ketone and ester), the IR spectrum is expected to show distinct absorption bands. The ester carbonyl stretch typically appears at a higher wavenumber (1750–1735 cm⁻¹) compared to the ketone carbonyl stretch (1725–1705 cm⁻¹). The presence of both peaks is a strong indicator of the β-keto ester structure. Other significant absorptions include the C-O stretching of the ester group and the C-H stretching of the alkyl chains.

The NIST Chemistry WebBook provides IR data for 1,5-diethyl 3-oxopentanedioate, which serves as an excellent reference. nist.gov

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium-Strong |

| C=O Stretch (Ester) | ~1745 | Strong |

| C=O Stretch (Ketone) | ~1720 | Strong |

| C-O Stretch (Ester) | 1300 - 1150 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) MS, a molecule is fragmented, and the resulting pattern of fragment ions serves as a molecular fingerprint.

The mass spectrum of 1,5-diethyl 3-oxopentanedioate is available from the NIST database and shows characteristic fragmentation patterns for a β-keto ester. nist.gov The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation pathways for esters include the loss of an alkoxy group (-OR) and a McLafferty rearrangement, which involves the cleavage of the Cα-Cβ bond and the transfer of a gamma-hydrogen, leading to the elimination of a neutral alkene.

For this compound (Molecular Weight: 230.28 g/mol ), the molecular ion peak would be expected at m/z 230. Key fragments would likely correspond to the loss of a propoxy group (-OCH₂CH₂CH₃, m/z 171), the loss of a propyl group (-CH₂CH₂CH₃, m/z 187), and fragments resulting from cleavage of the carbon backbone.

| m/z | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 43 | 100 | [CH₃CO]⁺ |

| 129 | ~60 | [M - OC₂H₅ - C₂H₄]⁺ |

| 130 | ~35 | [CH₃COCH₂COOC₂H₅]⁺ |

| 157 | ~25 | [M - OC₂H₅]⁺ |

| 202 | ~5 | [M]⁺ (Molecular Ion) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods.

For compounds like this compound, which has a moderate boiling point and good thermal stability, gas chromatography is a highly effective technique. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it allows for both quantification and identification of components in a mixture.

A typical GC method would involve injecting a diluted sample in a volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) into the instrument. The compound would travel through a capillary column (e.g., a non-polar SPB-1 or a mid-polar PTA-5 column) at a programmed temperature ramp. researchgate.net The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific conditions and can be used for identification, while the peak area corresponds to its concentration. For β-keto esters like methyl 3-oxopentanoate, standard fatty acid methyl ester (FAME) analysis conditions can be adapted for successful separation and detection. researchgate.net

Due to the compound's polarity, HPLC could also be employed, likely in a reversed-phase mode using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. This would be particularly useful for isolating the compound from non-volatile impurities.

Future Perspectives and Research Directions

Development of More Sustainable Synthetic Methodologies

The classical synthesis of dialkyl 3-oxopentanedioates often involves conditions that are not aligned with the principles of green chemistry. Future research will likely prioritize the development of more environmentally benign and efficient synthetic routes. This includes the exploration of catalysts that are less toxic and reaction media that are more sustainable.

Key areas of development include:

Renewable Feedstocks: Investigating pathways to synthesize the glutarate backbone from renewable resources, moving away from petroleum-based starting materials. rsc.org

Benign Catalysts: The use of non-toxic, reusable catalysts is a significant area of interest. Boronic acids, for instance, have been shown to be effective Lewis acid catalysts for the transesterification of related β-keto esters and are attractive due to their low toxicity and decomposition into benign boric acid. rsc.org Similarly, naturally derived bases have been successfully used in the synthesis of β-keto esters, offering a green alternative to traditional chemical bases. researchgate.net

Alternative Solvents: Research into replacing conventional organic solvents with greener alternatives like water or bio-derived solvents will be crucial.

Table 1: Comparison of Synthetic Approaches for β-Keto Esters

| Methodology | Typical Reagents/Catalysts | Solvents | Advantages | Research Direction for 1,5-Dipropyl 3-oxopentanedioate |

|---|---|---|---|---|

| Traditional Synthesis | Strong bases (e.g., alkoxides), mineral acids | Anhydrous organic solvents (e.g., Toluene, THF) | Well-established, high yields | Optimization to reduce waste and hazardous materials |

| Transesterification | Boric acid, organometallic complexes rsc.org | Minimal or green solvents | High selectivity for β-keto esters, milder conditions rsc.org | Direct synthesis from dimethyl/diethyl esters and propanol (B110389) using benign catalysts |

| Bio-catalysis | Lipases, esterases | Aqueous media, organic co-solvents | High selectivity, mild conditions, biodegradable catalysts | Enzymatic synthesis or resolution to produce enantiopure derivatives |

| Renewable Resource-Based | Meldrum's acid, fatty acids rsc.org | Varies, focus on green solvents | Reduces fossil fuel dependence, sustainable rsc.org | Developing pathways from bio-based C5 platforms |

Asymmetric Transformations and Chiral Pool Applications

The prochiral nature of this compound makes it an ideal substrate for asymmetric synthesis. The introduction of chirality can lead to the formation of valuable building blocks for the synthesis of complex, biologically active molecules and chiral ligands.

Future research will likely focus on:

Catalytic Asymmetric Reduction: The development of chiral catalysts for the enantioselective reduction of the central ketone would yield chiral 3-hydroxyglutarate derivatives, which are versatile precursors.

Asymmetric Alkylation and Michael Additions: Using chiral phase-transfer catalysts or chiral auxiliaries, the α-protons can be selectively functionalized to create stereocenters. harvard.edu Asymmetric Michael additions to activated olefins represent a powerful tool for constructing enantiopure products. nih.gov

Desymmetrization Reactions: The two ester groups are chemically equivalent, presenting an opportunity for enzymatic or catalytic desymmetrization. A selective hydrolysis or transformation of one ester group would generate a chiral molecule with differentiated functionality at its two ends.

Table 2: Potential Asymmetric Transformations of this compound

| Asymmetric Reaction | Key Reagent/Catalyst Type | Chiral Product | Potential Application |

|---|---|---|---|

| Hydrogenation/Reduction | Chiral metal complexes (e.g., Ru-BINAP) numberanalytics.com | (R)- or (S)-1,5-Dipropyl 3-hydroxypentanedioate | Synthesis of chiral pharmaceuticals, natural products |

| Alkylation | Chiral auxiliaries (e.g., Evans' oxazolidinones) harvard.edu | Chiral 2-alkyl-3-oxopentanedioates | Building blocks for complex molecules with quaternary centers |

| Aldol (B89426) Reaction | Chiral Lewis acids or organocatalysts nih.gov | Chiral 2-(1-hydroxyalkyl)-3-oxopentanedioates | Access to polyketide-like structures |

| Ester Desymmetrization | Chiral catalysts or enzymes (lipases) | 3-(Propoxycarbonyl)glutaric acid monoester | Synthesis of non-symmetrical chiral ligands and polymers |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of β-keto esters is well-understood, the specific structure of this compound may enable novel transformations under new catalytic systems. rsc.org Research can be directed towards uncovering unique reactivity that expands its synthetic utility beyond classical transformations. This could involve tandem reactions where multiple reactive sites are engaged in a single, efficient operation. The development of photoredox or electrochemical methods could also unlock new reaction pathways for ketone synthesis and functionalization. nih.gov

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control over traditional batch processes. vapourtec.com The synthesis and derivatization of this compound are well-suited for translation to continuous flow systems. This approach can enable safer handling of potentially hazardous reagents and intermediates, allow for precise control of reaction parameters like temperature and residence time, and facilitate rapid library synthesis for screening purposes. acs.org Coupling flow reactors with automated purification and analysis would create a powerful platform for high-throughput synthesis and optimization of derivatives. vapourtec.com

Discovery of New Applications in Materials Science and Medicinal Chemistry

The true potential of this compound lies in its application as a building block for functional molecules and materials.

Medicinal Chemistry: β-Keto esters are crucial intermediates in the synthesis of many pharmaceuticals. rsc.org Derivatives of 3-oxopentanedioate could serve as scaffolds for new therapeutic agents. For example, related glutaric acid derivatives are intermediates in the synthesis of drugs like pregabalin. Furthermore, the structure can be used to construct heterocyclic systems, such as pyrimidines or oxetanes, which are prevalent in medicinal chemistry. acs.orgnih.gov The oxetane (B1205548) ring, in particular, is gaining attention as a valuable motif for improving the physicochemical properties of drug candidates. nih.govrsc.org

Materials Science: The difunctional nature of this compound makes it a candidate for use as a monomer in step-growth polymerization. The central ketone can be modified post-polymerization to introduce new functionalities or cross-linking sites, allowing for the tuning of material properties. This could lead to the development of novel polyesters or polyamides with specific thermal, mechanical, or optical characteristics. Its use as a precursor for polymer materials has been noted for related compounds. google.com

Table 3: Future Application Areas for this compound Derivatives

| Field | Role of Compound | Potential Target Molecule/Material | Rationale |

|---|---|---|---|

| Medicinal Chemistry | Scaffold/Intermediate | Heterocyclic drugs (e.g., pyrimidines, oxetanes), Pregabalin analogues nih.gov | Proven utility of the β-keto ester and glutarate core in bioactive compounds. rsc.org |

| Materials Science | Monomer/Cross-linker | Functional polyesters, specialty polymers | Difunctionality allows for polymerization; central ketone allows for modification. |

| Agrochemicals | Intermediate | Novel pesticides and herbicides | The core structure is adaptable for creating a wide range of biologically active molecules. |

| Organic Synthesis | Chiral Building Block | Complex natural products, chiral ligands nsf.gov | Amenable to asymmetric synthesis to generate high-value, enantiopure intermediates. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,5-dipropyl 3-oxopentanedioate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of ester derivatives like this compound typically involves esterification of the parent diacid (3-oxopentanedioic acid) with propanol under acidic catalysis. Optimization includes controlling stoichiometry (molar ratios of diacid to propanol), temperature (reflux conditions), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted starting materials. Similar protocols are used in propylation reactions for mercury derivatization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm ester formation by identifying propyl group signals (e.g., δ 0.9–1.1 ppm for terminal CH) and the carbonyl resonance (~170 ppm for the ester group).

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and C-O (~1250 cm) provide functional group confirmation.

- GC-MS : Useful for purity assessment and molecular ion detection (e.g., m/z corresponding to CHO). GC conditions should use non-polar columns (e.g., DB-5) with temperature programming to resolve ester peaks .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–12) at controlled temperatures. Monitor degradation via HPLC or UV-Vis spectroscopy, tracking the disappearance of the ester peak or formation of 3-oxopentanedioic acid. Compare half-life () values across pH ranges to identify stability thresholds. Include controls (e.g., inert atmosphere) to isolate pH effects from oxidative degradation .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Discrepancies may arise from differences in solvent polarity, nucleophile strength, or catalytic conditions. To resolve contradictions:

- Replicate experiments using standardized reagents and anhydrous solvents.

- Perform kinetic studies under controlled temperatures and monitor intermediates via in situ techniques (e.g., FT-IR).

- Compare results with computational models (e.g., DFT calculations) to predict reactivity trends. Cross-reference with analogous esters (e.g., dipropyl malonate) to identify structure-reactivity relationships .

Q. What experimental design considerations are critical for studying the compound’s role as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Substrate Scope : Test reactivity with diverse nucleophiles (e.g., amines, hydrazines) to form pyrazoles or pyrrolidones.

- Catalysis : Screen Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.

- Mechanistic Probes : Use isotopic labeling (e.g., O in the ester group) to track bond cleavage during ring formation.

- Byproduct Analysis : Employ GC-MS or LC-HRMS to identify side products and optimize selectivity .

Q. How can researchers design a comparative study to evaluate the biological activity of this compound against related esters (e.g., dipropyl malonate)?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., esterases) across cell lines.

- Structure-Activity Relationships (SAR) : Correlate electronic (Hammett σ values) and steric (molecular volume) properties with bioactivity.

- Metabolic Stability : Use liver microsomes to compare metabolic degradation rates.

- Data Integration : Apply multivariate analysis (e.g., PCA) to identify key determinants of activity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Apply ANOVA to quantify significance, and employ response surface methodology (RSM) to model optimal conditions. Validate models with triplicate runs and report confidence intervals .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for the compound’s spectroscopic properties?

- Methodological Answer :

- Benchmark Calculations : Compare DFT-predicted NMR shifts with experimental data, adjusting solvent models (e.g., PCM for DMSO).

- Conformational Analysis : Use molecular dynamics to account for rotameric equilibria affecting peak splitting.

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and adjust basis sets (e.g., B3LYP/6-311++G**) for better accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.